3-(Difluoromethyl)azetidine-3-carbonitrile;hydrochloride
Description
Properties
Molecular Formula |
C5H7ClF2N2 |
|---|---|
Molecular Weight |
168.57 g/mol |
IUPAC Name |
3-(difluoromethyl)azetidine-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C5H6F2N2.ClH/c6-4(7)5(1-8)2-9-3-5;/h4,9H,2-3H2;1H |
InChI Key |
YBRDPDZUOOUCDG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(C#N)C(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 3-(Difluoromethyl)azetidine-3-carbonitrile; hydrochloride typically follows a sequence involving:
- Construction of the azetidine ring with appropriate substitution.
- Introduction of the difluoromethyl group at the 3-position.
- Installation of the nitrile functional group.
- Conversion to the hydrochloride salt for stability and isolation.
These steps are often conducted under controlled conditions using inert solvents, bases, and sometimes catalytic hydrogenation or halide exchange reactions.
Key Reaction Steps and Conditions
Formation of Azetidine Core
- The azetidine ring is commonly synthesized from α-halo α-amino ketones or related intermediates.
- Reaction with mild bases such as sodium bicarbonate in polar aprotic solvents like dimethylformamide (DMF) under nitrogen atmosphere prevents oxidation and facilitates cyclization.
- Stirring times range from 30 minutes to several hours at ambient temperature or mildly elevated temperatures (up to 60°C).
- Water is added dropwise to the reaction mixture to aid solubilization and drive the reaction to completion.
- The crude azetidine product is extracted with organic solvents (e.g., ether), washed, and purified by acid-base extraction to yield the amine or its salt form.
Introduction of Difluoromethyl Group
- Difluoromethylation can be achieved via nucleophilic substitution or electrophilic addition on suitable precursors.
- The presence of protecting groups such as N-t-butyl or O-trimethylsilyl may be used to control regioselectivity and prevent side reactions.
- Reactions are carried out in inert solvents like methylene chloride or tetrahydrofuran (THF) at temperatures between 0°C and reflux.
- Bases such as triethylamine or sodium hydrogen carbonate are used to neutralize acids formed during the reaction.
Installation of the Carbonitrile Group
- The nitrile function is introduced by cyanation reactions, often involving substitution of a leaving group (e.g., mesylate) with cyanide sources.
- Reaction conditions include heating to 55-60°C for 12 hours in solvents such as methylene chloride or alcohols.
- Post-reaction workup involves extraction with organic solvents, drying over magnesium sulfate or sodium sulfate, and evaporation under reduced pressure.
Formation of Hydrochloride Salt
- The free base azetidine derivative is converted to its hydrochloride salt by bubbling hydrogen chloride gas through a stirred suspension of the compound in ethanol at 0°C.
- The suspension is then heated to reflux for 12 hours to ensure complete salt formation.
- After cooling, the precipitated hydrochloride salt is collected by filtration and washed with methyl tert-butyl ether to yield a pure, crystalline product.
Representative Experimental Procedure Summary
| Step | Reagents & Conditions | Outcome & Notes |
|---|---|---|
| 1. Cyclization | α-halo α-amino ketone + NaHCO₃ in DMF, N₂ atmosphere, ambient temp, 2-5 hrs | Formation of azetidine ring; prevents oxidation |
| 2. Difluoromethylation | N-t-butyl-O-trimethylsilylazetidine + difluoromethyl source, CH₂Cl₂, 0-60°C, 12 hrs | Introduction of difluoromethyl group |
| 3. Cyanation | Mesylate intermediate + NaCN or equivalent, CH₂Cl₂, 55-60°C, 12 hrs | Installation of nitrile group |
| 4. Salt formation | Bubbling HCl gas in ethanol, 0°C, then reflux 12 hrs | Formation of hydrochloride salt, purified by filtration |
Detailed Research Findings and Notes
- The use of N-t-butyl-O-trimethylsilylazetidine as a protected intermediate allows selective functionalization and facilitates purification steps.
- Reaction monitoring by NMR and chromatographic techniques is essential to ensure completion and purity, especially during hydrogenation or substitution steps.
- Hydrogenation under elevated pressure (40-60 psi) and temperature (up to 60°C) with palladium hydroxide on carbon catalyst is used in some synthetic routes for reduction steps, followed by filtration and washing.
- The hydrochloride salt form improves the compound's stability, handling, and crystallinity, which is crucial for pharmaceutical applications.
- Mild bases such as sodium bicarbonate are preferred over stronger bases to avoid decomposition of sensitive azetidine intermediates.
- Solvent choices such as methanol, ethanol, tetrahydrofuran, and dichloromethane are critical to optimize solubility and reaction rates.
- Purification often involves silica gel chromatography with eluents like ethyl acetate and hexanes, followed by recrystallization from suitable solvents.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Condition | Purpose/Effect |
|---|---|---|
| Solvents | DMF, CH₂Cl₂, THF, EtOH, MeOH | Solubility, reaction medium |
| Temperature | 0°C to reflux (~60°C) | Reaction rate control |
| Bases | NaHCO₃, NaOH, triethylamine | Neutralization, cyclization promotion |
| Reaction Time | 1–12 hours | Completion of substitution/cyclization |
| Pressure (if hydrogenation) | 40–60 psi | Catalytic reduction |
| Purification | Silica gel chromatography, recrystallization | Product isolation and purity |
| Salt formation | HCl gas bubbling, reflux 12 hours | Stable hydrochloride salt formation |
Chemical Reactions Analysis
3-(Difluoromethyl)azetidine-3-carbonitrile;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl azetidine derivatives, while substitution reactions can produce a variety of substituted azetidine compounds.
Scientific Research Applications
3-(Difluoromethyl)azetidine-3-carbonitrile;hydrochloride is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and interactions.
Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)azetidine-3-carbonitrile;hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and affecting biological pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Azetidine-3-carbonitrile hydrochloride (1:1)
- CAS No.: 345954-83-8
- Molecular Formula : C₄H₇ClN₂
- Molar Mass : 118.56 g/mol
- Physical Properties :
Structural Features :
The compound contains a four-membered azetidine ring substituted with a difluoromethyl group at the 3-position and a nitrile group. The hydrochloride salt enhances stability and solubility, making it suitable for pharmaceutical synthesis .
Structural Analogues of Azetidine Hydrochlorides
The following table compares key azetidine derivatives with structural or functional similarities:
Key Observations :
- Fluorine Substitution: The presence of fluorine (difluoromethyl or trifluoromethyl) enhances metabolic stability and bioavailability compared to non-fluorinated analogs like 3-methylazetidine .
- Nitrile Group : The nitrile in the target compound acts as a bioisostere for carboxylic acids, improving binding affinity in enzyme inhibitors (e.g., BCL6) without the ionization penalty .
- Ring Size : Azetidines (4-membered) exhibit higher ring strain than morpholines (6-membered), influencing reactivity and conformational flexibility .
Functional Group Comparisons
Nitrile vs. Carboxylic Acid :
- Azetidine-3-carbonitrile hydrochloride (Target): Nitrile groups improve membrane permeability and resist hydrolysis compared to azetidine-3-carboxylic acid derivatives (e.g., L-Azetidine-2-carboxylic acid, CAS 2133-34-8) .
- Azetidine-3-carboxylic acid hydrochloride : Polar and ionizable, limiting blood-brain barrier penetration but useful in peptide mimetics .
Fluorinated vs. Non-Fluorinated :
Biological Activity
3-(Difluoromethyl)azetidine-3-carbonitrile; hydrochloride is a synthetic compound with significant potential in medicinal chemistry. Its unique structural features, including the difluoromethyl group and azetidine ring, suggest diverse biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.
Structural Characteristics
The compound's structure can be described as follows:
- Azetidine Ring : A four-membered saturated heterocyclic structure that contributes to the compound's rigidity and potential interactions with biological targets.
- Difluoromethyl Group : This moiety enhances lipophilicity and may influence the compound's pharmacokinetic properties.
- Nitrile Functionality : The nitrile group can participate in various biochemical interactions, acting as a reactive site for binding to proteins.
The biological activity of 3-(difluoromethyl)azetidine-3-carbonitrile; hydrochloride is primarily attributed to its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, the nitrile group can form covalent bonds with nucleophilic residues in enzyme active sites.
- Receptor Modulation : The azetidine ring may facilitate binding to receptor sites, modulating their activity and influencing downstream signaling pathways.
Table 1: Biological Activities and Mechanisms
Case Studies and Research Findings
-
Anticancer Activity :
- A study investigated the effects of various azetidine derivatives on cancer cell lines. The results indicated that compounds similar to 3-(difluoromethyl)azetidine-3-carbonitrile; hydrochloride exhibited significant antiproliferative effects against breast cancer cells (MCF-7) at nanomolar concentrations, suggesting potential for development as anticancer agents .
- Antiviral Properties :
- Enzyme Interaction Studies :
Q & A
Q. Validation Methods :
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and absence of byproducts. For example, the ¹⁹F NMR should show a doublet for the -CF₂H group (~-100 to -120 ppm, J ~ 50-60 Hz) .
- HPLC-MS : To assess purity (>97% as per azetidine derivatives in ) and molecular ion consistency .
- X-ray Crystallography : For absolute stereochemical confirmation, if crystalline .
How do the difluoromethyl and nitrile groups influence the compound's stability and solubility in common solvents?
Basic Research Question
Stability :
Q. Solubility :
- Predominantly soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the hydrochloride salt. Limited solubility in water (<1 mg/mL, extrapolated from similar azetidines in ).
- For biological assays, use DMSO stocks (≤10% v/v) to minimize solvent interference .
What mechanistic roles do the difluoromethyl and nitrile moieties play in modulating biological activity or chemical reactivity?
Advanced Research Question
- Difluoromethyl Group :
- Nitrile Group :
- Bioisostere : Mimics carboxylic acids or carbonyls in target binding (e.g., protease inhibitors).
- Click Chemistry : Enables CuAAC reactions with azides for bioconjugation or probe synthesis .
Q. Experimental Design :
- Compare IC₅₀ values of nitrile vs. carboxylate analogs in enzyme assays.
- Use ¹⁹F NMR to monitor metabolic stability in hepatocyte incubations .
What strategies mitigate challenges in handling reactive intermediates during scale-up synthesis?
Advanced Research Question
- Intermediate Instability :
- 3-Azetidinone Precursors : Protect with Boc groups to prevent ring-opening during fluorination .
- Low-Temperature Reactions : Perform fluorination at -78°C to suppress side reactions (e.g., elimination) .
- Workup Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
